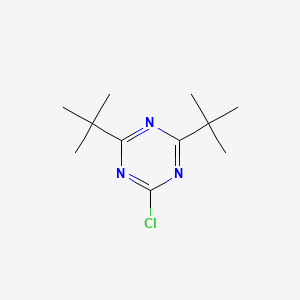

2,4-Di-tert-butyl-6-chloro-1,3,5-triazine

説明

BenchChem offers high-quality 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,4-ditert-butyl-6-chloro-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClN3/c1-10(2,3)7-13-8(11(4,5)6)15-9(12)14-7/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGDXNFMWSFZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NC(=N1)Cl)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine: Properties, Synthesis, and Applications in Chemical R&D

Introduction: The 1,3,5-triazine (s-triazine) core is a foundational heterocyclic scaffold that has garnered significant attention across the chemical sciences. Its planar, aromatic structure and, most importantly, the differential reactivity of its substituents have established it as a "privileged structure" in medicinal chemistry and a versatile linker in materials science.[1][2] This guide focuses on a specific, sterically hindered derivative: 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine. This compound is not merely another triazine; its two bulky tert-butyl groups impart unique steric and electronic properties, making it a highly valuable intermediate for synthesizing precisely engineered molecules. We will explore its fundamental properties, the logic behind its synthesis and reactivity, its practical applications in research, and the critical safety protocols required for its handling.

Part 1: Core Physicochemical Characteristics and Identifiers

2,4-Di-tert-butyl-6-chloro-1,3,5-triazine is a solid organic compound whose utility is defined by the interplay between its bulky, non-polar tert-butyl groups and the reactive chloro-substituent on the electron-deficient triazine ring.

| Identifier | Value | Source(s) |

| IUPAC Name | 2,4-ditert-butyl-6-chloro-1,3,5-triazine | [3] |

| CAS Number | 73084-03-4 | [3][4][5] |

| Molecular Formula | C₁₁H₁₈ClN₃ | [3] |

| Molecular Weight | 227.73 g/mol | Inferred from Formula |

| Canonical SMILES | CC(C)(C)C1=NC(Cl)=NC(C(C)(C)C)=N1 | [3][4] |

| InChI Key | VQGDXNFMWSFZSX-UHFFFAOYSA-N | [3][4] |

| Melting Point | 145 - 147 °C | |

| Boiling Point | 190 °C | |

| log P (Octanol/Water) | 0.512 |

Part 2: The Chemistry of Synthesis and Reactivity

The synthetic utility of chlorotriazines is rooted in the sequential and controllable nature of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atoms make the carbon atoms of the triazine ring highly electrophilic and thus susceptible to attack by nucleophiles. The reactivity of the C-Cl bonds is temperature-dependent; the first substitution can often be achieved at 0°C, the second at room temperature, and the third requires heating.[1][6] This differential reactivity is the cornerstone of triazine chemistry.

Caption: General principle of sequential substitution on a triazine core.

Protocol: Synthesis of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine

This protocol is a representative method derived from established principles of triazine chemistry, specifically the reaction of cyanuric chloride with Grignard reagents.[4][7] The key is precise stoichiometric and temperature control to achieve di-substitution.

Methodology:

-

Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Initial Charge: Dissolve 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, 1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Temperature Control: Cool the stirred solution to 0°C using an ice-salt bath. Precise temperature control is critical to prevent over-reaction and formation of the trisubstituted product.

-

Reagent Addition: Slowly add a solution of tert-butylmagnesium chloride in THF (2.0 eq) to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The goal is the consumption of the starting material and the mono-substituted intermediate.

-

Work-up: Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization from a suitable solvent like hexane to yield the final white solid product.

Caption: Step-by-step workflow for the synthesis of the title compound.

Part 3: Applications in Drug Discovery and Chemical Synthesis

While 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine is not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial advanced intermediate. Its structure is ideal for creating libraries of compounds for high-throughput screening in drug discovery programs.

Core Utility:

-

Scaffold for Library Synthesis: The remaining chlorine atom is a reactive handle for introducing a wide variety of nucleophiles (amines, thiols, alcohols), allowing for the rapid generation of a diverse set of molecules from a common precursor.[6][8]

-

Steric Control: The two bulky tert-butyl groups provide a fixed, sterically demanding environment. In drug design, this can be exploited to probe specific binding pockets of target proteins, potentially enhancing selectivity and reducing off-target effects.

-

Modulation of Physicochemical Properties: The tert-butyl groups increase the lipophilicity of the molecule, a key parameter in modulating the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate.

Workflow: Library Synthesis for Kinase Inhibitor Screening

The following describes a self-validating workflow for using 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine to generate a focused library of potential kinase inhibitors, a common application for s-triazine cores.[1]

-

Reaction Setup: In a 96-well reaction block, dispense a stock solution of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Nucleophile Addition: To each well, add a different primary or secondary amine (1.1 eq) from a pre-prepared library of nucleophiles, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA, 1.5 eq).

-

Reaction: Seal the block and heat to 80-100°C for 12-18 hours to drive the substitution reaction to completion.

-

Analysis & Purification: An aliquot from each well is analyzed by LC-MS to confirm the formation of the desired product and assess purity. The bulk of the library can be purified using parallel HPLC.

-

Screening: The resulting purified compounds are formatted into plates for biological screening against a panel of kinases.

Caption: Workflow for generating a chemical library for drug screening.

Part 4: Critical Safety and Handling Protocols

2,4-Di-tert-butyl-6-chloro-1,3,5-triazine is a hazardous substance and must be handled with extreme care by trained personnel.

| Hazard Class | Description |

| Acute Toxicity (Inhalation) | Category 2: Fatal if inhaled. |

| Skin Corrosion | Category 1B: Causes severe skin burns and eye damage. |

| Acute Toxicity (Oral) | Category 4: Harmful if swallowed.[3] |

| Skin Sensitization | Sub-category 1A: May cause an allergic skin reaction. |

| Reactivity | Reacts violently with water. Forms explosive mixtures with air on intense heating. |

Mandatory Handling Procedures:

-

Ventilation: All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile) and inspect them before use. Use proper glove removal technique.[10]

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[10]

-

Lab Coat: A flame-resistant lab coat and closed-toe shoes are required.

-

Respiratory Protection: For non-routine operations or potential exposure, a NIOSH-approved respirator is necessary.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[10][11]

-

Spill & Emergency Response: In case of a spill, evacuate the area. Avoid generating dust. Cover drains and collect the material carefully using non-sparking tools. For skin contact, immediately flush with plenty of water after removing contaminated clothing.[3] For eye contact, rinse cautiously with water for several minutes.[10] In all cases of exposure, seek immediate medical attention.

Conclusion

2,4-Di-tert-butyl-6-chloro-1,3,5-triazine is a powerful synthetic intermediate whose value lies in its predictable reactivity and the unique steric profile conferred by its tert-butyl groups. While its hazardous nature demands rigorous safety protocols, its capacity to serve as a cornerstone for combinatorial library synthesis makes it an indispensable tool for researchers in drug discovery and advanced materials development. Understanding its properties and the chemical principles governing its use allows scientists to strategically design and create novel molecules with tailored functions.

References

- Sigma-Aldrich Inc., Safety Data Sheet for 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine.

- Fluorochem, 2,4-DI-TERT-BUTYL-6-CHLORO-1,3,5-TRIAZINE Product Page.

- J&K Scientific, 2,4-Ditert-butyl-6-chloro-1,3,5-triazine Product Page.

- Thermo Fisher Scientific, Safety D

- TCI Chemicals, Safety Data Sheet for 2-Chloro-4,6-diphenyl-1,3,5-triazine.

- Angene Chemical, Safety D

- BLDpharm, 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine Product Page.

- ChemicalBook, 2,4-Di-Tert-Butyl-6-Chloro-1,3,5-Triazine Product Page.

- Kamal, A. et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry.

-

PubChem, National Center for Biotechnology Information. N-tert-Butyl-6-chloro-N'-methyl-[4][9]triazine-2,4-diamine.

- PubChem, National Center for Biotechnology Information. 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)-.

- Menicagli, R. et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules.

- IntechOpen (2018).

- Sigma-Aldrich, 2,4-Ditert-butyl-6-chloro-1,3,5-triazine Product Page.

- Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron.

- Kamal, A. et al. (2021).

- Intisar, A. et al. (2024). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Pharmaceuticals.

- CymitQuimica, 2,4-DI-TERT-BUTYL-6-CHLORO-1,3,5-TRIAZINE Product Page.

- Benchchem, 2,4-Dichloro-6-phenyl-1,3,5-triazine Product Page.

- Menicagli, R. et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. jk-sci.com [jk-sci.com]

- 5. 2,4-Ditert-butyl-6-chloro-1,3,5-triazine | 73084-03-4 [sigmaaldrich.cn]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine: A Versatile Scaffold for Chemical Innovation

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Hindered Triazine Intermediate

2,4-Di-tert-butyl-6-chloro-1,3,5-triazine (CAS No. 73084-03-4) represents a pivotal building block in synthetic and medicinal chemistry. As a derivative of the 1,3,5-triazine family, its core structure is recognized as a "privileged scaffold" in drug discovery, appearing in numerous commercial drugs.[1] The true utility of this specific molecule, however, lies in the unique interplay between its reactive chloro-substituent and the sterically demanding tert-butyl groups. These bulky groups modulate the reactivity of the triazine ring, offering a distinct chemical handle for the strategic, late-stage introduction of diverse functionalities.

The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr), where the electron-deficient triazine ring facilitates the displacement of the chloride ion by a wide array of nucleophiles.[2][3][4] This guide provides a comprehensive overview of its properties, synthesis, core reactivity, and application, with a focus on the practical considerations essential for laboratory professionals.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application in research. The key identifiers and computed properties for 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine are summarized below.

| Property | Value |

| CAS Number | 73084-03-4[5] |

| Molecular Formula | C₁₁H₁₈ClN₃[5] |

| Molecular Weight | 227.74 g/mol [6] |

| IUPAC Name | 2,4-di-tert-butyl-6-chloro-1,3,5-triazine[5] |

| SMILES | CC(C)(C)C1=NC(Cl)=NC(C(C)(C)C)=N1[5] |

| XLogP3 | 4.3[6] |

| Hydrogen Bond Donor Count | 0[6] |

| Hydrogen Bond Acceptor Count | 3[6] |

| Rotatable Bond Count | 2[6] |

Synthesis Pathway: A Stepwise Approach

The synthesis of asymmetrically substituted triazines is a well-established field, almost invariably starting from the inexpensive and highly reactive precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[7][8] The key to selectively producing di-substituted derivatives lies in the stepwise nature of the nucleophilic substitution. The reactivity of the chlorine atoms on the triazine ring decreases significantly after each substitution.[1] This phenomenon allows for controlled, sequential reactions by careful management of temperature.

The first substitution can often be achieved at low temperatures (e.g., 0°C), the second at room temperature, and the third may require heating.[1] For the synthesis of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine, a Grignard reagent such as tert-butylmagnesium chloride would be a suitable nucleophile to introduce the alkyl groups. The reaction would be performed by adding two equivalents of the Grignard reagent to a solution of cyanuric chloride under controlled temperature conditions to favor di-substitution.

Caption: Proposed synthesis of the target compound from cyanuric chloride.

Core Reactivity: The SNAr Mechanism in Detail

The 1,3,5-triazine ring is inherently electron-poor due to the presence of three electronegative nitrogen atoms. This electronic deficiency makes the ring's carbon atoms highly electrophilic and susceptible to attack by nucleophiles.[3][9] The reaction with 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine proceeds via a classic nucleophilic aromatic substitution (SNAr) mechanism, which is an addition-elimination process.

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Chloride Elimination: The aromaticity of the triazine ring is restored by the elimination of the chloride ion, which is an excellent leaving group.

The presence of the two bulky tert-butyl groups introduces significant steric hindrance around the reactive center. This is a critical experimental consideration, as it means that reactions may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a microwave reactor) compared to less hindered chlorotriazines to achieve satisfactory conversion.[10]

Caption: The two-step addition-elimination mechanism of SNAr.

Applications in Drug Discovery and Organic Synthesis

The true power of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine lies in its role as a versatile platform for generating molecular diversity. By displacing the single chlorine atom, a vast array of chemical moieties can be appended to the stable triazine core.[4]

-

Scaffold for Compound Libraries: In drug discovery, this molecule serves as an ideal starting point for creating libraries of novel compounds. The reaction with various amines, alcohols, thiols, and other nucleophiles allows for the systematic exploration of chemical space around the triazine core to identify potent and selective bioactive agents.[7]

-

Targeting Key Biological Pathways: Substituted triazines have shown significant promise as inhibitors of critical signaling pathways implicated in diseases like cancer.[4] For instance, triazine derivatives have been developed as potent inhibitors of kinases such as PI3K and EGFR, which are often dysregulated in tumor cells.[2][4]

-

Building Block for Complex Molecules: Beyond medicinal chemistry, the compound is a valuable intermediate in organic synthesis and materials science.[11] The sequential and controlled nature of triazine chemistry allows for the construction of complex architectures, including dendrimers and functional polymers.[7][12]

Experimental Protocol: Nucleophilic Substitution with an Amine

This section provides a generalized, self-validating protocol for the substitution of the chlorine atom with a primary or secondary amine, a common transformation in the synthesis of bioactive triazines.

Objective: To synthesize a 2,4-Di-tert-butyl-6-amino-1,3,5-triazine derivative.

Materials:

-

2,4-Di-tert-butyl-6-chloro-1,3,5-triazine (1.0 eq)

-

Desired amine nucleophile (1.1 - 1.2 eq)

-

A non-nucleophilic base, e.g., Diisopropylethylamine (DIEA) (1.5 eq)

-

Anhydrous solvent, e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Reagents for workup and purification (e.g., water, brine, MgSO₄, silica gel)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine and dissolve it in the chosen anhydrous solvent.

-

Addition of Reagents: Add the amine nucleophile to the stirring solution, followed by the dropwise addition of DIEA. The base is crucial to scavenge the HCl generated during the reaction.[13]

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-75°C), depending on the reactivity of the amine.[14] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with the reaction solvent (e.g., DCM) and wash sequentially with water and brine to remove the DIEA salt and other aqueous-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired pure compound.

Caption: A standard workflow for amine substitution on the title compound.

Conclusion

2,4-Di-tert-butyl-6-chloro-1,3,5-triazine is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined reactivity, governed by the SNAr mechanism, provides a reliable method for introducing a third, distinct substituent onto a sterically hindered triazine core. This feature makes it an indispensable resource for professionals in drug discovery aiming to develop novel therapeutics and for synthetic chemists constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is paramount to unlocking its full potential in research and development.

References

-

ResearchGate. Nucleophilic aromatic substitution reactions of chlorotriazines. Available from: [Link]

-

ResearchGate. Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). Available from: [Link]

-

Angene Chemical. 2,4-Di-Tert-Butyl-6-Chloro-1,3,5-Triazine. Available from: [Link]

-

NIH National Center for Biotechnology Information. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available from: [Link]

-

PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Available from: [Link]

-

Stack Exchange. SN2 nucleophilic substitution reaction push and pull transition state. Available from: [Link]

-

NIH National Center for Biotechnology Information. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Available from: [Link]

-

PubMed. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Available from: [Link]

-

ResearchGate. Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Available from: [Link]

-

ResearchGate. 2,4,6-Trichloro-1,3,5-triazine (TCT) reactivity toward the nucleophilic substitution reaction. Available from: [Link]

-

Royal Society of Chemistry Publishing. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Available from: [Link]

-

ResearchGate. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available from: [Link]

-

ResearchGate. Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Available from: [Link]

-

PubChem. 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)-. Available from: [Link]

-

MDPI. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Available from: [Link]

-

MDPI. Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Available from: [Link]

-

YouTube. Triazines- Six membered heterocycle. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. angenechemical.com [angenechemical.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine, a key intermediate in the development of various chemical entities. The synthesis is centered around the sequential nucleophilic aromatic substitution of cyanuric chloride, a versatile and cost-effective starting material. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and outline robust purification strategies to obtain the target compound in high purity. The content is structured to offer both theoretical insights and practical guidance for researchers in organic synthesis and drug discovery.

Introduction: The Strategic Importance of Substituted Triazines

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and functional properties. The strategic substitution of the triazine ring allows for the fine-tuning of its physicochemical and pharmacological characteristics. 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine serves as a crucial building block, where the two bulky tert-butyl groups impart specific steric and electronic properties, while the remaining chlorine atom provides a reactive handle for further functionalization. This trifunctional nature makes it a valuable precursor for the synthesis of complex molecules, including potential therapeutic agents and functional materials.[1]

The synthesis of such substituted triazines predominantly relies on the stepwise nucleophilic substitution of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[2][3] The reactivity of the chlorine atoms decreases with each substitution, a principle that allows for controlled and selective synthesis of mono-, di-, and tri-substituted products by carefully managing reaction conditions, particularly temperature.[4][5]

Synthetic Strategy: Controlled Alkylation of Cyanuric Chloride

The introduction of alkyl groups onto the triazine ring is typically achieved through the use of organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi). For the synthesis of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine, a tert-butyl Grignard reagent, such as tert-butylmagnesium chloride, is the preferred nucleophile. The reaction proceeds via a nucleophilic aromatic substitution mechanism.

Reaction Mechanism and Causality

The carbon atom of the triazine ring is electrophilic due to the electron-withdrawing effect of the three nitrogen atoms and three chlorine atoms. The tert-butyl Grignard reagent acts as a potent nucleophile, with the carbanionic tert-butyl group attacking the electrophilic carbon of the triazine ring. This results in the displacement of a chloride ion.

The key to achieving the desired di-substituted product lies in the precise control of stoichiometry and temperature. The first substitution of a chlorine atom on cyanuric chloride is generally facile and can be carried out at low temperatures (around 0 °C). The introduction of the first tert-butyl group slightly deactivates the ring towards further nucleophilic attack due to its electron-donating inductive effect. The second substitution, therefore, requires slightly more forcing conditions, typically room temperature, to proceed at a reasonable rate. By using approximately two equivalents of the Grignard reagent and carefully controlling the temperature, the reaction can be selectively stopped at the di-substituted stage, minimizing the formation of the mono- and tri-substituted byproducts.

Experimental Protocol

This protocol is a representative procedure adapted from established methods for the alkylation of cyanuric chloride.[6][7][8] Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Materials:

-

Cyanuric chloride (1.0 eq)

-

tert-Butylmagnesium chloride (2.1 eq, solution in THF or diethyl ether)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

-

Standard glassware for work-up

Procedure:

-

Reaction Setup: A dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with cyanuric chloride (1.0 eq) and anhydrous THF. The flask is cooled to 0 °C in an ice bath.

-

First Substitution: tert-Butylmagnesium chloride (1.05 eq) is added dropwise to the stirred solution of cyanuric chloride over a period of 1-2 hours, maintaining the temperature at 0 °C. The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material and the formation of the mono-substituted product.[9]

-

Second Substitution: After the formation of the mono-substituted intermediate is complete (typically 2-4 hours), a second equivalent of tert-butylmagnesium chloride (1.05 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Reaction Quench: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Work-up: The mixture is transferred to a separatory funnel and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous THF | Aprotic and compatible with Grignard reagents. |

| Temperature | 0 °C to Room Temp. | Controls the rate of reaction and selectivity. |

| Stoichiometry | ~2.1 eq. Grignard | Ensures complete di-substitution while minimizing tri-substitution. |

| Reaction Time | 12-18 hours | Allows for the completion of the second, slower substitution. |

Purification Strategies: Achieving High Purity

The crude product from the synthesis will likely contain a mixture of the desired di-substituted product, unreacted mono-substituted intermediate, and potentially some tri-substituted byproduct. A two-step purification process involving flash column chromatography followed by recrystallization is recommended to achieve high purity.

Flash Column Chromatography

Flash column chromatography is an effective technique for separating the components of the crude mixture based on their polarity.[10][11]

Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A non-polar/moderately polar solvent system is typically used. A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by TLC analysis of the crude mixture, aiming for an Rf value of approximately 0.3-0.4 for the desired product.[9][12]

-

Procedure: The crude product is dissolved in a minimal amount of dichloromethane or the mobile phase and loaded onto the silica gel column. The column is eluted with the chosen solvent system, and fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Recrystallization

Recrystallization is a final purification step to remove any remaining minor impurities and to obtain the product in a crystalline form.[13][14][15]

Protocol:

-

Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include hexanes, heptane, ethanol, or a mixture of solvents like ethyl acetate/hexanes.[1]

-

Procedure: The partially purified product from chromatography is dissolved in a minimal amount of the hot recrystallization solvent. The hot solution is filtered if any insoluble impurities are present, and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Analytical Characterization

The identity and purity of the synthesized 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| Melting Point | A sharp melting point is indicative of high purity. The reported melting point can be found from chemical suppliers.[16][17] |

| ¹H NMR | A singlet in the aliphatic region corresponding to the 18 equivalent protons of the two tert-butyl groups. |

| ¹³C NMR | Signals corresponding to the quaternary carbons and the methyl carbons of the tert-butyl groups, as well as the carbons of the triazine ring.[18][19][20] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (227.74 g/mol ).[21] |

Conclusion

The synthesis of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine is a well-established process that relies on the principles of sequential nucleophilic aromatic substitution. By carefully controlling the reaction stoichiometry and temperature during the reaction of cyanuric chloride with tert-butylmagnesium chloride, a high yield of the desired di-substituted product can be achieved. Subsequent purification by a combination of flash column chromatography and recrystallization affords the target compound in high purity, ready for its application in further synthetic endeavors. This guide provides a robust framework for researchers to successfully synthesize and purify this valuable chemical intermediate.

References

- Menicagli, R., Samaritani, S., & Zucchelli, V. (2000). 2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited. Tetrahedron, 56(46), 9179-9184.

- Afonso, C. A. M., Lourenço, N. M. T., & Rosatella, A. A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102.

- Organic Syntheses Procedure. 1,3,5-[tris-piperazine]-triazine. Organic Syntheses, Coll. Vol. 10, p.722 (2004); Vol. 79, p.139 (2002).

- El-Faham, A., Sharma, A., & Farooq, M. (2020).

- El-Faham, A., Sharma, A., & Farooq, M. (2020).

- El-Faham, A., Sharma, A., & Farooq, M. (2020).

- WO2020193617A1 - Impact of trace elements in the grignard reaction. (2020).

- U.S. Army Munitions Command. (1964). Synthesis and Properties of Some Cyanuric Chloride Derivatives.

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

- U.S. Patent No. 5,223,622. (1993). Process for the preparation of 2,4-dichloro-6-aryl-1,3,5-triazines and 2-chloro-4,6-diaryl-1,3,5-triazines.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

- International Journal of Pharmaceutical Research & Analysis. (2014).

-

University of Chicago. (n.d.). Table of Contents. Retrieved from [Link]

- Coleman, G. H., & Leeper, H. M. (1940). Cyanogen Chloride with Organomagnesium Compounds. UNI ScholarWorks.

-

City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- King, A. (n.d.). Successful Flash Chromatography. King Group, University of Sheffield.

- Afonso, C. A. M., Lourenço, N. M. T., & Rosatella, A. A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102.

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

- Afonso, C. A. M., Lourenço, N. M. T., & Rosatella, A. A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102.

- National Institute of Standards and Technology. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST Chemistry WebBook.

-

PubChem. (n.d.). N-tert-Butyl-6-chloro-N'-methyl-[6][22][23]triazine-2,4-diamine. Retrieved from [Link]

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. WO2020193617A1 - Impact of trace elements in the grignard reaction - Google Patents [patents.google.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijpra.com [ijpra.com]

- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 12. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 13. mt.com [mt.com]

- 14. rubingroup.org [rubingroup.org]

- 15. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 16. 2,4-Di-Tert-Butyl-6-Chloro-1,3,5-Triazine CAS#: 73084-03-4 [m.chemicalbook.com]

- 17. fluorochem.co.uk [fluorochem.co.uk]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. utsouthwestern.edu [utsouthwestern.edu]

- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 21. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine

This technical guide provides a detailed examination of the molecular structure and conformational dynamics of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data from analogous structures, principles of physical organic chemistry, and computational insights to offer a comprehensive understanding of this sterically hindered triazine derivative.

Introduction: The Significance of Sterically Hindered Triazines

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, agrochemicals, and materials science due to its unique electronic properties and versatile reactivity.[1] The introduction of bulky substituents, such as tert-butyl groups, imparts significant and often desirable modifications to the parent heterocycle. These modifications include enhanced metabolic stability, modulation of receptor-binding selectivity, and control over intermolecular interactions in the solid state. 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine serves as a valuable building block for accessing more complex molecular architectures where precise control of three-dimensional space is paramount. Understanding its intrinsic structural and conformational preferences is therefore crucial for rational molecular design.

Molecular Structure: A Hybrid of Aromaticity and Steric Strain

The molecular structure of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine is characterized by a planar, electron-deficient 1,3,5-triazine ring substituted with two sterically demanding tert-butyl groups and a chloro atom. While a definitive crystal structure for this specific molecule is not publicly available, extensive data from closely related structures, such as 2-(tert-butyl)-4-chloro-6-phenyl-1,3,5-triazine, provide a reliable foundation for structural elucidation.[2][3]

The 1,3,5-Triazine Core

The central 1,3,5-triazine ring is an aromatic heterocycle, though its aromaticity is less pronounced than that of benzene due to the presence of three electronegative nitrogen atoms. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution, a key feature in its synthetic utility.[4][5] The endocyclic C-N bond lengths are expected to be intermediate between those of typical single and double bonds, reflecting the delocalization of π-electrons. The internal ring angles (N-C-N and C-N-C) will deviate slightly from the ideal 120° of a perfect hexagon due to the different electronic environments of the carbon and nitrogen atoms.

The Influence of Substituents on Ring Geometry

The two tert-butyl groups and the chloro substituent exert significant steric and electronic effects on the triazine ring. The bulky tert-butyl groups, in particular, will likely cause minor distortions in the planarity of the triazine ring and influence the bond angles of the substituent-ring attachments to minimize steric repulsion.

The C-Cl bond is a site of reactivity, with the chlorine atom serving as a leaving group in nucleophilic substitution reactions.[6] The C-C bonds connecting the tert-butyl groups to the triazine ring will exhibit standard sp²-sp³ single bond characteristics.

Conformational Analysis: The Dominance of Steric Hindrance

The conformational landscape of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine is primarily dictated by the rotational freedom of the two tert-butyl groups around the C-C bonds connecting them to the triazine ring.

Rotation of the Tert-Butyl Groups

The rotation of a tert-butyl group is a well-studied phenomenon and is known to have a relatively low energy barrier.[7] However, in a sterically congested environment like the 2,4-disubstituted triazine ring, this rotation will be more hindered. The most stable conformation will seek to minimize the eclipsing interactions between the methyl groups of the tert-butyl substituents and the adjacent nitrogen atoms of the triazine ring.

It is anticipated that the tert-butyl groups will adopt a staggered conformation relative to the triazine ring. This would place one methyl group in the plane of the triazine ring, pointing away from the adjacent nitrogen, while the other two methyl groups would be situated above and below the ring plane.

The following diagram illustrates the workflow for a computational analysis of the rotational barrier of a tert-butyl group on the triazine ring.

Caption: Workflow for determining the rotational energy barrier of a tert-butyl group.

Interplay of Steric and Electronic Effects

The steric hindrance imposed by the two bulky tert-butyl groups at the 2 and 4 positions significantly shields the adjacent ring carbons and nitrogen atoms.[8] This steric shielding can influence the regioselectivity of subsequent reactions. For instance, nucleophilic attack at the 6-position (C-Cl) would be sterically less hindered compared to potential interactions at the 2 or 4 positions.

Electronically, the tert-butyl groups are weakly electron-donating through an inductive effect. This can slightly modulate the electron density of the triazine ring, although the overall electron-deficient character of the ring will be maintained.

Spectroscopic Signatures for Structural and Conformational Elucidation

The proposed molecular structure and conformation of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine can be verified and studied using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple. The 18 protons of the two equivalent tert-butyl groups would appear as a single, sharp singlet in the upfield region (typically around 1.3-1.5 ppm). The integration of this signal would correspond to 18 protons.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments: one signal for the methyl carbons of the tert-butyl groups, one for the quaternary carbons of the tert-butyl groups, and two signals for the non-equivalent carbons of the triazine ring (one for the carbon bearing the chloro substituent and one for the carbons bearing the tert-butyl groups).

Variable temperature NMR (VT-NMR) could be employed to study the dynamics of tert-butyl group rotation. At very low temperatures, it might be possible to observe a broadening or splitting of the tert-butyl proton signal if the rotation becomes slow on the NMR timescale, allowing for the calculation of the rotational energy barrier.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive and detailed information about the solid-state structure of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine. This technique would yield precise bond lengths, bond angles, and dihedral angles, confirming the planarity of the triazine ring and the preferred orientation of the tert-butyl groups. Analysis of the crystal packing would also reveal any significant intermolecular interactions.

The following table summarizes the expected and experimentally observed structural parameters for substituted triazines, drawing on data from analogous compounds.

| Parameter | Expected/Observed Value | Source/Comment |

| Triazine Ring C-N Bond Length | ~1.33 - 1.34 Å | Intermediate between single and double bond. |

| Triazine Ring N-C-N Angle | ~125 - 127° | |

| Triazine Ring C-N-C Angle | ~113 - 115° | |

| C-Cl Bond Length | ~1.73 Å | Based on 2-(tert-butyl)-4-chloro-6-phenyl-1,3,5-triazine.[3] |

| C-C(tert-butyl) Bond Length | ~1.54 Å | Typical sp²-sp³ single bond. |

Synthetic Protocols and Reactivity

The synthesis of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine typically starts from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The stepwise substitution of the chlorine atoms with tert-butyl groups can be achieved using a suitable organometallic reagent, such as tert-butyllithium or a tert-butyl Grignard reagent. The reactivity of the chlorine atoms on cyanuric chloride decreases with each substitution, allowing for a degree of selectivity.[9]

The following diagram outlines a general synthetic approach.

Caption: General synthetic route to 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine.

The remaining chloro substituent on 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine serves as a handle for further functionalization through nucleophilic aromatic substitution, enabling the synthesis of a wide array of trisubstituted triazine derivatives.

Conclusion

2,4-Di-tert-butyl-6-chloro-1,3,5-triazine is a molecule where the inherent electronic properties of the triazine ring are significantly modulated by the steric demands of the two tert-butyl substituents. The triazine ring is expected to be largely planar, with the bulky tert-butyl groups adopting conformations that minimize steric strain. This steric hindrance is a defining feature of the molecule, influencing its conformational dynamics, spectroscopic properties, and chemical reactivity. For researchers and drug development professionals, a thorough understanding of these structural and conformational nuances is essential for leveraging this versatile building block in the design of novel, sterically controlled molecular entities.

References

- Mustapa, S. A. S., et al. (2024). Effect of Π-Π Interactions between the Tert-Butyl Bulky Group in the Donor Triphenylamine and the Acceptor 2,4,6-Triphenyl-1,3,5-Triazine in Chloroform and Toluene Solvents: A Molecular Dynamics Simulation Study.

- (2025). Reversed steric order of reactivity for tert-butyl and adamantyl-3-cyanomethylene-1,2,4-triazines.

- (2008). 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine: a structure with Z′ = 4 containing two different molecular conformations and two independent chains of hydrogen-bonded R2(8) rings. Acta Crystallographica Section C.

- (2025).

- (2022). A real space picture of the role of steric effects in SN2 reactions. PMC.

- (2008). 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine. PubMed.

- (n.d.). Rotation of tert-butyl groups: calculated barriers (kJ mol-1).

- (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry.

- (2024). Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. The Journal of Organic Chemistry.

- (2024).

- (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. BenchChem.

- Kohl, B., et al. (2015). Attractive Dispersion Interactions Versus Steric Repulsion of tert-Butyl groups in the Crystal Packing of a D3h-Symmetric Tris(quinoxalinophenanthrophenazine). Chemistry – A European Journal.

- (2018). PH DEPENDENT CONFORMATIONAL DYNAMICS OF SUBSTITUTED TRIAZINES. TCU Digital Repository.

- (2021). 2,4-Dichloro-6-(iso-butyl-d9)-1,3,5-triazine. PubChem.

- (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules.

- (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center.

- (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PubMed.

- Song, X., et al. (2018). The crystal structure of 2-(tert-butyl)-4-chloro-6-phenyl-1,3,5-triazine, C13H14Cl1N3. Zeitschrift für Kristallographie - New Crystal Structures.

- (2018). The crystal structure of 2-(tert-butyl)-4-chloro-6-phenyl-1,3,5-triazine, C13H14Cl1N3.

- (2018). The crystal structure of 2-(tert-butyl)-4-chloro-6-phenyl-1,3,5-triazine, C13H14Cl1N3. Zeitschrift für Kristallographie - New Crystal Structures.

- (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.

- (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST WebBook.

-

(n.d.). N-tert-Butyl-6-chloro-N'-methyl-[10][11][12]triazine-2,4-diamine. PubChem.

- (n.d.). 2,4-DI-TERT-BUTYL-6-CHLORO-1,3,5-TRIAZINE. Fluorochem.

- (n.d.). Raise the anchor! Synthesis, X-ray and NMR characterization of 1,3,5-triazinanes with an axial: Tert-butyl group.

- (2025). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research.

- (n.d.). (a) Perspective view and (b) 1 H nmr spectra of 2,4-di-tert-butyl-6-...

- (2019). How could i loss a metoxyl group on 2,4-Dichloro-6-methoxy-1,3,5-triazine?.

Sources

- 1. sciensage.info [sciensage.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2,4-Dichloro-6-(iso-butyl-d9)-1,3,5-triazine | C7H9Cl2N3 | CID 133553268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine, a key intermediate in various fields of chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the underlying principles that govern the spectroscopic behavior of this substituted s-triazine.

Introduction to 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine

The 1,3,5-triazine core is a privileged structure in medicinal chemistry and materials science due to its versatile reactivity and biological activity.[1][2][3] The synthesis of substituted triazines, such as 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine, typically proceeds via a sequential nucleophilic aromatic substitution of cyanuric chloride.[4] The decreasing reactivity of the chlorine atoms with each substitution allows for controlled synthesis of mono-, di-, and tri-substituted products.[4] Understanding the spectroscopic signature of these intermediates is paramount for reaction monitoring, quality control, and structural confirmation.

This guide will delve into the predicted and expected spectroscopic data for 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine, providing a foundational understanding for researchers working with this compound and its analogs.

Molecular Structure and Symmetry

A fundamental understanding of the molecular structure is crucial for interpreting spectroscopic data. The structure of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine, with its symmetrical arrangement of two tert-butyl groups, dictates the number and type of signals observed in its NMR spectra.

Caption: Molecular structure of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine, the NMR spectra are expected to be relatively simple.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the two tert-butyl groups are chemically equivalent due to the molecule's symmetry. Therefore, a single signal is expected for the 18 protons of these groups.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.4 | Singlet | 18H | -C(CH ₃)₃ |

The predicted chemical shift of around 1.4 ppm is typical for protons of a tert-butyl group attached to an electron-withdrawing system.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is also simplified by the molecule's symmetry. Signals are expected for the triazine ring carbons and the carbons of the tert-butyl groups.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~180 | C -Cl (Triazine ring) |

| ~170 | C -tBu (Triazine ring) |

| ~38 | -C (CH₃)₃ |

| ~30 | -C(C H₃)₃ |

The chemical shifts for the triazine ring carbons are in the downfield region, which is characteristic for aromatic and heteroaromatic carbons. The carbon bearing the chlorine atom is expected to be the most downfield.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine is expected to be dominated by vibrations of the triazine ring and the tert-butyl groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~2970-2870 | C-H stretching (tert-butyl) |

| ~1550-1450 | C=N stretching (triazine ring) |

| ~1400-1350 | C-H bending (tert-butyl) |

| ~800 | C-Cl stretching |

The characteristic C=N stretching vibrations of the triazine ring are a key diagnostic feature in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine, electron ionization (EI) would likely lead to the formation of a molecular ion and several characteristic fragment ions.

Expected Fragmentation Pattern (Electron Ionization):

The molecular ion peak [M]⁺ is expected at m/z corresponding to the molecular weight of the compound (C₁₁H₁₈ClN₃). A key fragmentation pathway for tert-butyl substituted compounds is the loss of a methyl group (CH₃) to form a stable tertiary carbocation.

| m/z | Fragment |

| 227/229 | [M]⁺ (with ³⁵Cl/³⁷Cl isotopes) |

| 212/214 | [M - CH₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

The presence of a chlorine atom will result in isotopic peaks for the molecular ion and any chlorine-containing fragments, with an approximate ratio of 3:1 for the ³⁵Cl and ³⁷Cl isotopes, respectively.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

Caption: General workflow for NMR analysis.

FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).[5]

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure KBr pellet.

-

Place the sample in the spectrometer.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically subtract the background spectrum.

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) for a volatile sample.[6]

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[1][2]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Conclusion

The spectroscopic characterization of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine provides a clear and unambiguous confirmation of its structure. The simplicity of the NMR spectra is a direct consequence of the molecule's symmetry, while the IR spectrum reveals the characteristic vibrations of the triazine ring and the tert-butyl substituents. The mass spectrum provides the molecular weight and a predictable fragmentation pattern. This comprehensive spectroscopic data serves as a critical reference for researchers utilizing this compound in their synthetic endeavors.

References

-

The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review. Preprints.org. Available at: [Link]

-

Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. MDPI. Available at: [Link]

-

s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. National Center for Biotechnology Information. Available at: [Link]

-

Design, Synthesis, Spectral Charecterization of Some New Fully Unsaturated 2-Substituted-4,6 Dichloro Symmetric Triazine- based - Global Journals. Global Journals. Available at: [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]

-

2,4-Ditert-butyl-6-chloro-1,3,5-triazine | 73084-03-4. J&K Scientific. Available at: [Link]

-

Structural characterization of triazines. TDX (Tesis Doctorals en Xarxa). Available at: [Link]

-

FTIR SPECTROPHOTOMETER. MIT OpenCourseWare. Available at: [Link]

Sources

- 1. bitesizebio.com [bitesizebio.com]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. acdlabs.com [acdlabs.com]

- 5. web.mit.edu [web.mit.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Solubility Profile of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine in Organic Solvents: A Predictive and Methodological Analysis

An In-Depth Technical Guide

Introduction

2,4-Di-tert-butyl-6-chloro-1,3,5-triazine is a sterically hindered heterocyclic compound of significant interest in synthetic chemistry. Its utility often lies as a versatile intermediate where the chloro-substituent can be displaced by various nucleophiles, a reaction whose efficiency is critically dependent on the choice of solvent. Understanding the solubility of this triazine derivative is paramount for optimizing reaction conditions, developing purification strategies (such as recrystallization), and ensuring process scalability.

While comprehensive quantitative solubility data for 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine is not extensively documented in publicly available literature, this guide provides a robust framework for researchers, scientists, and drug development professionals to understand and determine its solubility profile. We will first present a predictive analysis based on the molecule's structural characteristics and established chemical principles. This is followed by a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility in various organic solvents.

Part 1: Theoretical Framework and Predictive Solubility Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[1] An analysis of the molecular structure of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine provides critical insights into its expected solubility.

Molecular Structure Deconstruction:

-

1,3,5-Triazine Core: The central triazine ring is a nitrogen-containing heterocycle. The electronegative nitrogen atoms create a polar character within the ring system.

-

Di-tert-butyl Groups: The two bulky tert-butyl groups are highly aliphatic and nonpolar. They dominate a significant portion of the molecule's surface area, imparting a strong hydrophobic (lipophilic) character. Furthermore, their size provides considerable steric hindrance around the triazine core.

-

Chloro Substituent: The chlorine atom is electronegative, contributing a degree of polarity to the molecule.

Predictive Solubility Profile:

The molecular architecture—a polar core flanked by large, nonpolar alkyl groups—suggests that 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine will exhibit preferential solubility in nonpolar and moderately polar aprotic organic solvents. The dominant nonpolar nature of the tert-butyl groups is the primary driver of its solubility characteristics.

-

High Solubility Predicted: In solvents where dispersion forces are the primary intermolecular interaction. The bulky alkyl groups can interact favorably with nonpolar solvents. Examples include aliphatic and aromatic hydrocarbons and ethers.

-

Moderate to Low Solubility Predicted: In polar aprotic solvents. While the triazine ring may interact with these solvents, the large nonpolar domains of the molecule are likely to limit miscibility.

-

Very Low to Insoluble Predicted: In polar protic solvents like water and lower alcohols. The molecule lacks significant hydrogen bond donating capabilities and its overall hydrophobic nature would lead to poor solvation in highly polar, hydrogen-bonding environments.[2]

Predicted Solubility Data Summary

The following table summarizes the predicted qualitative solubility of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine in a range of common laboratory solvents, categorized by their relative polarity. This table should be used as a preliminary guide, with experimental verification being essential for precise quantitative data.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | High | Favorable dispersion force interactions with the large tert-butyl groups. |

| Slightly Polar | Diethyl Ether, THF | High | Good balance of nonpolar and polar character to solvate the entire molecule effectively. |

| Moderately Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate | High to Moderate | Effective at dissolving compounds with mixed polarity. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to Low | The nonpolar character of the tert-butyl groups limits solubility in more polar environments. |

| Highly Polar Aprotic | DMF, DMSO | Low | Strong solvent polarity is not well-matched with the predominantly nonpolar nature of the solute. |

| Polar Protic | Methanol, Ethanol | Very Low / Insoluble | Lack of hydrogen bond donating ability and high hydrophobicity prevent effective solvation. |

| Aqueous | Water | Insoluble | Highly hydrophobic molecule with minimal capacity for hydrogen bonding with water. |

Part 2: Experimental Protocol for Quantitative Solubility Determination

To establish definitive solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[3]

Standard Operating Procedure: Isothermal Equilibrium Solubility Measurement

1. Objective: To quantitatively determine the solubility of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine in selected organic solvents at a constant temperature (e.g., 25 °C).

2. Causality and Self-Validation: This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is achieved between the undissolved solid and the saturated solution. This is accomplished by:

-

Using Excess Solute: Ensuring that a solid phase remains, confirming saturation.

-

Controlled Agitation: Providing sufficient mechanical energy to overcome mass transfer limitations and accelerate the dissolution process.

-

Sufficient Equilibration Time: Allowing the system to reach a stable state, which can be verified by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.

-

Precise Temperature Control: Using an isothermal shaker or water bath to eliminate temperature fluctuations, as solubility is highly temperature-dependent.[4][5]

-

Validated Analytical Method: Employing a calibrated analytical technique such as HPLC or GC-MS for accurate quantification.

3. Materials and Equipment:

-

Solute: 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine (purity >98%)

-

Solvents: Analytical or HPLC grade organic solvents

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Isothermal orbital shaker or temperature-controlled water bath

-

Centrifuge capable of holding the vials

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

4. Step-by-Step Methodology:

-

Preparation: Add an excess amount of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine to a pre-weighed glass vial (e.g., add ~50 mg of solid to 2 mL of solvent). The key is to ensure undissolved solid will be present at equilibrium.

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an isothermal shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials at a consistent speed (e.g., 200 rpm) for a predetermined period (a minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium).

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. Then, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulates that could artificially inflate the solubility measurement.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or GC-MS method. Determine the concentration of the solute by comparing the instrument response to a standard calibration curve prepared with known concentrations of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine.

-

Calculation: Calculate the original solubility (S) using the measured concentration (C) and the dilution factor (DF): S (mg/mL) = C (mg/mL) × DF

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

While specific published quantitative data for the solubility of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine is scarce, a thorough analysis of its molecular structure provides a reliable predictive framework. The compound is anticipated to be highly soluble in nonpolar to moderately polar aprotic solvents and poorly soluble in polar protic solvents. For applications requiring precise solubility values, this guide provides a comprehensive, step-by-step experimental protocol based on the trusted isothermal shake-flask method. By combining theoretical prediction with rigorous experimental validation, researchers can confidently select appropriate solvent systems to advance their work in synthesis, purification, and formulation.

References

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Miyake, Y. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

Chemistry For Everyone. (2023, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Ghahremani, H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Retrieved from [Link]

-

Van der Maelen, J., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]

-

Nouara, Z. (2019). How to determine the solubility of a substance in an organic solvent? ResearchGate. Retrieved from [Link]

-

Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Santa Monica College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

University of Sydney. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Retrieved from [Link]

-

Curren, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water. PubMed. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,3,5-Triazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Triazine Pesticides in Pure and Modified Subcritical Water. Retrieved from [Link]

-

Deshmukh, S. P. (n.d.). NOTE Synthesis and Structural Elucidation of Substituted s-Triazines. Retrieved from [Link]

Sources

The Synthetic Chemist's Guide to 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine: A Deep Dive into Nucleophilic Reactivity

Introduction: The Strategic Value of a Hindered Triazine Core

In the landscape of heterocyclic chemistry, 1,3,5-triazines represent a privileged scaffold, foundational to pharmaceuticals, agrochemicals, and materials science. Among them, 2,4-di-tert-butyl-6-chloro-1,3,5-triazine stands out as a unique building block. Its structure marries the high electrophilicity of the triazine ring, driven by three electronegative nitrogen atoms, with significant steric shielding from two bulky tert-butyl groups. This combination makes the single chlorine atom a selectively displaceable leaving group, offering a reliable entry point for molecular elaboration. This guide provides an in-depth exploration of its reactivity with common nucleophiles, focusing on the underlying principles and field-proven protocols essential for researchers in drug discovery and synthetic chemistry.

Pillar 1: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reactivity of 2,4-di-tert-butyl-6-chloro-1,3,5-triazine is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike typical SNAr reactions on benzene rings which require strong electron-withdrawing groups (like -NO2) to proceed, the triazine ring is inherently electron-deficient and thus highly activated for nucleophilic attack.[1][2][3]

The process is a two-step addition-elimination sequence:

-

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the chlorine. The steric hindrance from the adjacent tert-butyl groups dictates a specific trajectory for this approach. This initial attack breaks the aromaticity of the ring and forms a negatively charged, tetrahedral intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the triazine ring is a powerful driving force. The ring re-aromatizes by expelling the chloride ion, the most suitable leaving group, resulting in the final substituted product.

The overall second-order nature of the reaction, product analysis, and reactivity trends all strongly support the SNAr pathway.[3]

Caption: The two-step SNAr mechanism on the triazine core.

Pillar 2: Reactivity with N-Nucleophiles (Amines)

The substitution of the chlorine with nitrogen-based nucleophiles, particularly primary and secondary amines, is one of the most robust and widely utilized transformations for this scaffold.

Causality Behind Experimental Choices

-

Solvent: Polar aprotic solvents like 1,4-dioxane, THF, or DMF are preferred. They effectively solvate the intermediate complex and reagents without interfering with the reaction.

-

Base: The reaction liberates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the amine nucleophile, rendering it non-reactive. A non-nucleophilic organic base, such as triethylamine (Et

3N) or N,N-diisopropylethylamine (DIPEA), is essential to scavenge this acid.[4] -

Temperature: While many chlorotriazines require elevated temperatures for the final substitution, the reaction with amines often proceeds efficiently at room temperature overnight, or with gentle heating (e.g., 75-80°C) for a few hours to ensure complete conversion.[5]

Validated Experimental Protocol: Synthesis of a 2-Amino-4,6-di-tert-butyl-1,3,5-triazine Derivative